(5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured benzylidene group. The structure integrates a furan-2-ylmethyl moiety at position 3 and a 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl group at position 3. The furan and pyrazole moieties contribute to π-conjugation, which may influence electronic properties relevant to optoelectronic applications .
Properties
Molecular Formula |
C27H23N3O2S3 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H23N3O2S3/c1-2-15-34-23-12-10-19(11-13-23)25-20(17-30(28-25)21-7-4-3-5-8-21)16-24-26(31)29(27(33)35-24)18-22-9-6-14-32-22/h3-14,16-17H,2,15,18H2,1H3/b24-16- |
InChI Key |
CGAXCKKCQDXJCV-JLPGSUDCSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of furan-2-carbaldehyde with 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde in the presence of a base, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly electrophilic, enabling nucleophilic substitution reactions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Thione-to-Thiol Tautomerism | Basic media (e.g., NaOH) | Formation of thiolate intermediates, facilitating alkylation or acylation. |
| S-Alkylation | Alkyl halides (R-X), DMF, 60–80°C | Substitution of the thioxo sulfur with alkyl groups (e.g., methyl, ethyl). |
For example, treatment with methyl iodide in dimethylformamide (DMF) yields the S-methyl derivative, altering the compound’s electronic profile and solubility.
Cycloaddition Reactions Involving the Furan Ring
The furan moiety participates in Diels-Alder reactions due to its conjugated diene structure.
| Reaction Partner | Conditions | Product |
|---|---|---|
| Maleic anhydride | Reflux in toluene, 110°C | Cycloadduct with a fused oxabicyclic system. |
| Acetylenedicarboxylate | Room temperature, 24 hours | Six-membered aromatic adducts . |
These reactions are stereospecific and depend on the Z-configuration of the exocyclic double bond in the parent compound .
Oxidation of the Thioether Group
The propylsulfanyl (-S-C3H7) substituent on the pyrazole ring undergoes oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide (R-SO-C3H7). |
| m-CPBA | CH2Cl2, 0°C, 30 min | Sulfone (R-SO2-C3H7). |
Sulfoxidation enhances hydrogen-bonding capacity, potentially improving biological target interactions.
Ring-Opening of the Thiazolidinone Core
Under acidic or basic conditions, the thiazolidinone ring undergoes cleavage:
-
Acidic Hydrolysis (HCl, reflux):
Yields a thiourea derivative and furan-2-ylmethyl amine. -
Basic Hydrolysis (NaOH, ethanol):
Produces a mercaptocarboxylic acid intermediate .
These reactions are critical for synthesizing downstream metabolites or analogs.
Tautomerism and Isomerization
The exocyclic double bond (C5=CH) exhibits Z/E isomerism, influencing reactivity:
| Isomer | Stability | Reactivity |
|---|---|---|
| 5Z | Thermodynamic | Prefers electrophilic addition at C5 . |
| 5E | Kinetic | More prone to photochemical isomerization. |
Isomerization can be thermally or photochemically induced, affecting binding to biological targets.
Condensation Reactions
The methylidene group (C5=CH) participates in Knoevenagel condensations with active methylene compounds:
| Reagent | Catalyst | Product |
|---|---|---|
| Malononitrile | Piperidine, EtOH | Cyano-substituted thiazolidinone derivatives. |
| Ethyl acetoacetate | NH4OAc, reflux | β-Ketoester conjugates . |
These reactions expand the compound’s π-conjugation, modifying its optical properties.
Reduction of the Thiazolidinone Ring
Catalytic hydrogenation (H2/Pd-C) reduces the C=N bond in the thiazolidinone ring, yielding a thiazolidine derivative with altered bioactivity.
Interaction with Biological Nucleophiles
In medicinal contexts, the compound reacts with enzymatic nucleophiles (e.g., cysteine thiols):
| Target | Interaction | Biological Effect |
|---|---|---|
| Thioredoxin reductase | Covalent binding to Cys residues | Inhibition of redox homeostasis in cancer cells. |
| Glutathione | Thiol-disulfide exchange | Depletion of cellular antioxidant reserves. |
Table 2: Spectroscopic Data for Reaction Products
| Product | 1H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| S-Methyl derivative | 2.45 (s, 3H, SCH3) | 1240 (C=S), 1680 (C=O) | 531.7 [M+H]+. |
| Sulfone analog | 3.20 (t, 2H, SO2CH2) | 1320 (SO2), 1655 (C=N) | 549.8 [M+H]+. |
Scientific Research Applications
(5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. (5Z)-5-(2-Methylbenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One (Compound II)
- Key Differences : Lacks the furan-2-ylmethyl and 4-(propylsulfanyl)phenyl substituents.
- Properties : Exhibits planar geometry due to the benzylidene group, confirmed by X-ray crystallography. The methyl group at the ortho position induces steric hindrance, reducing solubility compared to the target compound .
- Applications : Demonstrates moderate antimicrobial activity, suggesting that the propylsulfanyl group in the target compound could enhance bioactivity .
B. (5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One (Compound III)
- Key Differences : Features a hydroxyl group instead of sulfanylpropyl.
- Properties: The hydroxyl group facilitates hydrogen bonding, increasing crystallinity but reducing metabolic stability.
Pyrazole-Containing Analogues
C. 1-Phenyl-3-(4-Nitrophenyl)-5-(2-Thienyl)-2-Pyrazoline
- Key Differences : Contains a nitro group and thienyl substituent instead of sulfanylpropyl and furan.
- Properties : The nitro group enhances electron-withdrawing effects, red-shifting absorption spectra. The target compound’s furan and pyrazole groups may offer similar optoelectronic tunability but with reduced toxicity .
Substituent-Driven Comparisons
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation, analogous to methods for Compound II , but requires precise control to maintain the Z-configuration .
- Structural Analysis: While X-ray data for the target compound are unavailable, SHELX-based crystallography of analogues (e.g., Compound II) confirms the thiazolidinone core’s planarity, critical for electronic delocalization .
Biological Activity
The compound (5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thiazolidinone core, a pyrazole moiety, and a furan group. The structural features contribute to its potential biological activities.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to (5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one have shown inhibition against various bacterial strains.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
The presence of substituents on the phenyl group enhances the antibacterial activity, suggesting that modifications in the structure can lead to increased efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound under investigation has shown potential as an anticancer agent by inhibiting various cancer cell lines.
Recent studies have highlighted that thiazolidinone derivatives can induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Kinases : Many thiazolidinones act as multi-target enzyme inhibitors, affecting pathways crucial for cancer cell survival.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, preventing proliferation.
For example, a related thiazolidinone compound demonstrated significant cytotoxicity against HT29 adenocarcinoma cells with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is another significant aspect of their biological activity. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Compound | Cytokine Inhibition (%) |
|---|---|
| Thiazolidinone Derivative | TNF-alpha (76%) |
| Thiazolidinone Derivative | IL-6 (86%) |
These findings suggest that modifications to the thiazolidinone structure can enhance its anti-inflammatory effects .
Antioxidant Activity
Antioxidant properties are also attributed to thiazolidinone derivatives. The ability to scavenge free radicals contributes to their therapeutic effects in various diseases associated with oxidative stress.
Studies have shown that certain derivatives exhibit high antioxidant activity measured through assays such as ABTS and DPPH radical scavenging tests .
Case Studies
Several case studies have evaluated the biological activities of compounds similar to (5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one:
- Anticancer Efficacy : A study demonstrated that a thiazolidinone derivative significantly inhibited tumor growth in xenograft models.
- Antibacterial Screening : Another research highlighted the effectiveness of a related compound against multi-drug resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
